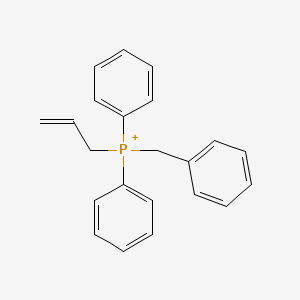

Benzyl-diphenyl-prop-2-enylphosphanium

Description

Benzyl-diphenyl-prop-2-enylphosphanium is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three aromatic substituents (one benzyl group, two phenyl groups) and one propenyl group. Such phosphanium salts are often studied for their unique electronic and steric properties, which make them candidates for applications in catalysis, ionic liquids, or as precursors in organic synthesis.

Properties

CAS No. |

53201-22-2 |

|---|---|

Molecular Formula |

C22H22P+ |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

benzyl-diphenyl-prop-2-enylphosphanium |

InChI |

InChI=1S/C22H22P/c1-2-18-23(21-14-8-4-9-15-21,22-16-10-5-11-17-22)19-20-12-6-3-7-13-20/h2-17H,1,18-19H2/q+1 |

InChI Key |

ZBEFUKXTPIPLDG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-diphenyl-prop-2-enylphosphanium typically involves the reaction of triphenylphosphine with benzyl chloride and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonium salt. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-diphenyl-prop-2-enylphosphanium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.

Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction and conditions employed.

Scientific Research Applications

Benzyl-diphenyl-prop-2-enylphosphanium has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Benzyl-diphenyl-prop-2-enylphosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. The molecular pathways involved include the formation of phosphonium intermediates and the stabilization of transition states in catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Benzyl-diphenyl-prop-2-enylphosphanium with structurally analogous phosphonium salts is critical for understanding its distinct properties.

Table 1: Key Properties of Selected Quaternary Phosphonium Salts

*Properties for this compound are speculative due to lack of direct evidence.

Key Observations (Based on General Literature):

- Electronic Properties : The propenyl group may introduce π-system conjugation, altering electron density at the phosphorus center compared to fully saturated analogs like tributylmethylphosphonium salts. This could influence catalytic activity in redox reactions .

- Thermal Stability : Phosphonium salts with aromatic substituents (e.g., tetraphenylphosphonium) typically exhibit higher thermal stability than aliphatic derivatives. This compound may follow this trend, though experimental validation is absent in the provided evidence.

Research Findings and Limitations

- discusses Benzathine benzylpenicillin , a penicillin derivative unrelated to phosphanium chemistry, highlighting a critical disconnect between the query and the supplied data.

- Comparative studies require parameters such as NMR spectra, X-ray crystallography, or catalytic performance, none of which are available here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.